molecular formula C7H5FN2 B1322427 4-fluoro-1H-indazole CAS No. 341-23-1

4-fluoro-1H-indazole

Cat. No. B1322427
CAS RN: 341-23-1
M. Wt: 136.13 g/mol
InChI Key: YTNDJUBXSVSRQK-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole, also known as 4-Fluoroindazole, is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of 1H-indazole has been explored through various routes . A practical synthesis of 1H-indazole involves a hydrogen bond propelled mechanism . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .


Molecular Structure Analysis

4-Fluoro-1H-indazole is a highly conjugated molecule . It has a molecular formula of C7H5FN2 and an average mass of 136.126 Da .


Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

4-Fluoro-1H-indazole is a yellow-green powder/crystals . It has a melting point of 130 °C - 134 °C .

Scientific Research Applications

  • Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :

    • A study by (Shukla et al., 2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, including a fluoro derivative, which showed different intermolecular interactions such as C–H⋯O and C–H⋯π.
  • Synthesis and Biological Activities of Fluorinated Analogs :

    • Research by (Wasilewska et al., 2014) focused on the influence of fluorination of the indazole ring on pharmacological properties, finding that fluorination affected binding affinity and selectivity.
  • Inhibitory Effects on Lactoperoxidase Activity :

    • A study by (Köksal & Alım, 2018) investigated the inhibitory effects of indazole derivatives, including 4-fluoro-1H-indazole, on lactoperoxidase, an enzyme with antimicrobial properties.
  • Ring Opening in Indazole Derivatives :

    • (Gale & Wilshire, 1973) explored the reaction of indazole with fluoro compounds, leading to ring fission and the formation of different compounds.
  • Antitumor Activity :

    • The synthesis and antitumor activity of a compound involving 4-fluoro-1H-indazole was reported by (Hao et al., 2017), highlighting its potential in inhibiting cancer cell proliferation.
  • Formation of Benzotriazole-N-Oxides :

    • Research by (Alkorta et al., 2013) on the reaction of N-unsubstituted indazoles with fluoro compounds discovered the unusual formation of benzotriazole-N-oxides.
  • Synthesis and Analgesic Potential of Triazole–Thione Derivatives :

    • A study by (Zaheer et al., 2021) reported on the synthesis and in vivo analgesic activity of triazole derivatives involving fluoro compounds.
  • Antimicrobial Activity of Indazole Derivatives :

    • (Abdel-Wahab et al., 2014) synthesized a series of indazole derivatives with fluoro components, demonstrating significant antimicrobial activity.

Safety And Hazards

4-Fluoro-1H-indazole may cause respiratory irritation . It is harmful if swallowed and causes skin and eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes . Protective clothing, eye protection, and face protection should be worn when there is a risk of exposure .

Future Directions

4-Fluoro-1H-indazole is used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It expands its applications to dye-sensitized solar cells (DSSCs) . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .

properties

IUPAC Name

4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNDJUBXSVSRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625971
Record name 4-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazole

CAS RN

341-23-1
Record name 4-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoroindazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To tetrafluoroboric acid (8.2 ml, 48 wt % in water) was added 3-fluoro-2-methylaniline (2.27 ml). The mixture was cooled to 0° C. when a precipitate formed which was redissolved by the addition of water (8 ml). A solution of sodium nitrite (1.38 g) in water (2.7 ml) was then added dropwise and the mixture was then allowed to warm to ambient temperature and then stirred for a further 1 hour. The precipitated solid was filtered, then washed with diethyl ether, and then dried under suction for 30 minutes. The resulting tetrafluoroborate salt was added to a suspension of potassium acetate (3.92 g) and 18-crown-6 (0.264 g) in chloroform (45 ml). After stirring for 3 hours at ambient temperature the bright orange mixture was filtered and the insoluble material was washed with dichloromethane, then subjected to flash column chromatography on silica eluting with a mixture of 40/60 petrol and ethyl acetate (3:1 v/v) to give 4-fluoro-1H-indazole (0.675 g) as an off-white solid. LC-MS (METHOD B): RT=2.70 minutes; 137 (M+H)+.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
2.27 mL
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Z Alim - Journal of Biochemical and Molecular Toxicology, 2018 - Wiley Online Library
… On the other hand, 4-fluoro-1H-indazole, 6-fluoro-1H-indazole, and 7-fluoro-1H-indazole did not have any inhibition effect on hCA-I and hCA-II. According to these results, 4-bromo-1H-…
Number of citations: 13 onlinelibrary.wiley.com
Z Alım, D Kılıç, Y Demir - Archives of physiology and biochemistry, 2019 - Taylor & Francis
… Docking pose of compound 4-fluoro-1H-indazole in ligand … Compound 4-fluoro-1H-indazole is represented in ball and … residues of compound 4-fluoro-1H-indazole are represented in …
Number of citations: 43 www.tandfonline.com
B Tüzün - Turkish computational and theoretical chemistry, 2018 - dergipark.org.tr
… In this study, we have studied in detail the inhibition performance of six indazole compounds, 4-fluoro-1H-indazole (compound 1), 4-chloro-1H-indazole (compound 2), 4-bromo-1H-…
Number of citations: 36 dergipark.org.tr
S Qian, T He, W Wang, Y He, M Zhang, L Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
… 4-Bromo-2,6-difluorobenzaldehyde 20 was reacted with hydrazine monohydrate to quantitatively afford 6-bromo-4-fluoro-1H-indazole 21, the amino group of which was subsequently …
Number of citations: 50 www.sciencedirect.com
Z Köksal, Z Alim - Drug and chemical toxicology, 2020 - Taylor & Francis
Lactoperoxidase (LPO) has bactericidal and bacteriostatic activity on various microorganisms and it creates a natural antimicrobial defense system. So, LPO is one of the essential …
Number of citations: 13 www.tandfonline.com
A Wasilewska, F Sączewski, AL Hudson… - European Journal of …, 2014 - Elsevier
The aim of these studies was to establish the influence of fluorination of the indazole ring on the pharmacological properties of two selective α 2 -adrenoceptor (α 2 -AR) agonists: 1-[(…
Number of citations: 18 www.sciencedirect.com
X Chen, S Zhou, C Qian, C He - Research on Chemical Intermediates, 2012 - Springer
… However, the singular result that no 4-fluoro-1H-indazole was formed made us doubt the … than that of fluoro, the yield of 4-fluoro-1H-indazole should have been higher than that of 4-…
Number of citations: 1 link.springer.com
D Pal, P Sahu - Current Topics in Medicinal Chemistry, 2022 - ingentaconnect.com
… Some 4-fluoro-1Hindazole, 6-fluoro-1H-indazole, and 7-fluoro-1H-indazole have been noticed not to produce any inhibitory activity against hCA-I and hCA-II. According to these results, …
Number of citations: 6 www.ingentaconnect.com
C Öztürk, S Bayrak, Y Demir, M Aksoy… - Biotechnology and …, 2022 - Wiley Online Library
Fresh‐cut vegetables and fruits have gained attention among consumers because of their fresh appearance, lack of pollution, nutrition, and convenience. However, in fresh‐cut foods, …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
O INDAZOLES - Life - academia.edu
A rapid and efficient synthesis of substituted N-[(1, 3, 4-oxadiazol-2-yl) methyl]-4-fluoro-6-phenyl-1H-indazol-3-amines has been reported. The key intermediate is 2-(4-fluoro-6-phenyl-…
Number of citations: 4 www.academia.edu

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